N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
CAS No.: 147025-05-6
Cat. No.: VC21085408
Molecular Formula: C18H35NO6
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147025-05-6 |
|---|---|
| Molecular Formula | C18H35NO6 |
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |
| Standard InChI Key | SVEBILVFMHQNKO-DUQPFJRNSA-N |
| Isomeric SMILES | CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
| SMILES | CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
| Canonical SMILES | CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Introduction
Chemical Identity and Structure
Basic Identification
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a synthetic derivative of N-acetylglucosamine featuring a decoxy (C10H21O-) substituent at the 2-position. This compound is registered with CAS No. 147025-05-6 and has been cataloged in chemical databases with detailed structural information. The compound belongs to a family of modified carbohydrates that contain an N-acetyl group, similar to naturally occurring N-acetyl glucosamine (NAG) which is found in various human tissues . The systematic stereochemical notation in the name (2R,3R,4R,5S,6R) precisely defines the three-dimensional arrangement of atoms within the molecule, which is critical for its biological recognition and activity.
Chemical Structure and Properties
The compound is characterized by the following properties:
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Molecular Formula: C18H35NO6
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Molecular Weight: 361.5 g/mol
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IUPAC Name: N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Standard InChI: InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1
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Standard InChIKey: SVEBILVFMHQNKO-DUQPFJRNSA-N
The molecular structure consists of a glucosamine ring with an N-acetyl group at the C-2 position, hydroxyl groups at C-4 and C-5, a hydroxymethyl group at C-6, and a distinctive decoxy chain attached to the anomeric carbon. This combination of hydrophilic and lipophilic elements in the structure suggests amphiphilic properties that could be relevant for membrane interactions or drug delivery applications.
Structural Relationship to N-acetylglucosamine
Comparison with Parent Compound
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is derived from N-acetylglucosamine (NAG), which is a natural amino sugar found in various human tissues . NAG itself has the molecular formula C8H15NO6 and a molecular weight of 221.2078 g/mol . The key structural difference is the substitution of the hydroxyl group at the anomeric carbon (C-1) of NAG with a decoxy chain in the target compound. This modification significantly alters the compound's properties, increasing its lipophilicity while maintaining the essential N-acetyl functionality that is often important for biological recognition.
Stereochemical Considerations
The stereochemistry of this compound is crucial for its biological activity and is explicitly defined in its name. The oxan (pyranose) ring has specific configurations at positions 2R, 3R, 4R, 5S, and 6R. This stereochemical arrangement is important because biological systems often recognize and interact with carbohydrates based on their three-dimensional structure. The modification with a decoxy group maintains the stereochemistry of the parent glucosamine structure while introducing new physicochemical properties.
Data Compilation and Analysis
Physical and Chemical Properties
The available data for N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can be summarized in the following table:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 147025-05-6 | |
| Molecular Formula | C18H35NO6 | |
| Molecular Weight | 361.5 g/mol | |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
| Standard InChIKey | SVEBILVFMHQNKO-DUQPFJRNSA-N | |
| PubChem Compound ID | 18805108 | |
| Last Modified (Database Entry) | July 17, 2023 |
Structural Comparison with Related Compounds
Comparing the target compound with related N-acetylglucosamine derivatives provides insight into structural trends:
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | C18H35NO6 | 361.5 g/mol | Decoxy chain at C-2 position |
| N-Acetyl-D-glucosamine | C8H15NO6 | 221.2078 g/mol | Unmodified NAG structure |
Research Gaps and Future Directions
Current Limitations in Research
Based on the available search results, there appears to be limited published research specifically focused on N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. The current gaps in knowledge include:
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Detailed synthesis protocols and optimization strategies
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Comprehensive physicochemical characterization
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Specific biological activities and mechanisms of action
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Structure-activity relationships compared to other NAG derivatives
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Potential therapeutic applications and pharmacokinetic profiles
Suggested Research Directions
Future research on this compound could profitably focus on:
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Development of efficient synthetic routes with high stereoselectivity
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Evaluation of anti-inflammatory properties similar to those observed with other NAG derivatives
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Assessment of membrane interactions and cellular uptake facilitated by the decoxy chain
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Investigation of potential applications in glycobiology and drug delivery
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Computational studies to predict protein-carbohydrate interactions
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